10-Deacetylbaccatin III
Overview
Description
10-Deacetylbaccatin III: is a natural organic compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol) .
Mechanism of Action
Target of Action
10-Deacetylbaccatin III (10-DAB) is an intermediate in the biosynthetic pathway of the taxane, paclitaxel . The primary targets of 10-DAB are microtubules in animal cells . Microtubules play a crucial role in cell division, and their destabilization can lead to mitotic arrest .
Mode of Action
10-DAB, as a taxane, disrupts mitosis by preventing microtubule destabilization and spindle fiber formation . This disruption of the normal cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
10-DAB is a crucial intermediate in the biosynthesis of paclitaxel . It is transformed into baccatin III through the action of the enzyme this compound-10-β-O-acetyltransferase . This transformation is a key step in the pathway leading to the production of paclitaxel .
Pharmacokinetics
It is known that 10-dab is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The action of 10-DAB leads to the production of baccatin III, a precursor to the anti-cancer drug docetaxel . The ultimate result of its action, therefore, is the potential to contribute to the treatment of various types of cancer .
Action Environment
The action of 10-DAB is influenced by the environment in which it is produced and used. For example, the yield of 10-DAB can be improved by optimizing the conditions of the microbial hosts used for its production . Additionally, the stability and efficacy of 10-DAB may be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
10-Deacetylbaccatin III plays a significant role in biochemical reactions, particularly in the biosynthesis of the anti-cancer drug docetaxel . It is converted into baccatin III by the enzyme this compound 10-O-acetyltransferase . This enzyme is a key rate-limiting enzyme in the Taxol biosynthetic pathway .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is a precursor to docetaxel, an effective anti-cancer drug used in the treatment of lung, ovarian, breast, and head and neck cancers . The compound influences cell function by disrupting mitosis, preventing microtubule destabilization and spindle fiber formation in animal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into baccatin III by the enzyme this compound 10-O-acetyltransferase . This enzyme catalyzes the acetylation of this compound, a crucial step in the biosynthesis of docetaxel .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of docetaxel . The compound’s stability, degradation, and long-term effects on cellular function are subject to the conditions of the biosynthetic process .
Metabolic Pathways
This compound is involved in the metabolic pathway of docetaxel biosynthesis . This pathway involves approximately 20 enzymatic steps, with this compound serving as a key intermediate .
Transport and Distribution
It is known that the compound is a crucial intermediate in the biosynthesis of docetaxel, suggesting that it may be transported and distributed as needed for this process .
Subcellular Localization
Given its role in the biosynthesis of docetaxel, it is likely that it is localized to the sites within the cell where this biosynthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Deacetylbaccatin III can be synthesized through various methods. One common approach involves the extraction from the needles and roots of the yew tree using patented SuperFluids™CXP technology followed by segmentation chromatography . Another method involves the chemical synthesis using 9-DHB (13-acetyl-9-dihydrobaccatin) III as a starting material. The process includes steps such as adding 9-DHB powder and methanol into a reaction kettle, heating, adding hydrazine hydrate, and performing chromatography to obtain the this compound fraction .
Industrial Production Methods: Industrial production of this compound often involves the extraction from renewable sources such as Taxus needles. The content of this compound in Taxus needles is relatively high, making it an effective source for large-scale production. The process includes the extraction of this compound from Taxus needles and in situ whole-cell catalysis .
Chemical Reactions Analysis
Types of Reactions: 10-Deacetylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the conversion of this compound to baccatin III through the action of the enzyme this compound-10-O-acetyltransferase .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrazine hydrate, ammonium chloride, and acetyl-CoA. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Major Products: The major product formed from the reactions involving this compound is baccatin III, which is a crucial intermediate in the biosynthesis of paclitaxel and docetaxel .
Scientific Research Applications
10-Deacetylbaccatin III has a wide range of scientific research applications:
Comparison with Similar Compounds
- Baccatin III
- 7-Epi-10-Deacetylbaccatin III
- 10-Deacetylbaccatin V
- 10-Deacetylbaccatin VI
- 13-Epi-10-Deacetylbaccatin III
Comparison: 10-Deacetylbaccatin III is unique due to its role as a precursor in the biosynthesis of both paclitaxel and docetaxel . While other similar compounds, such as baccatin III, also play roles in the biosynthetic pathway, this compound is specifically notable for its higher abundance in Taxus species and its efficiency in industrial production processes .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXLRUDGLRYDR-ZHPRIASZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865659 | |
Record name | 10-Deacetylbaccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32981-86-5 | |
Record name | 10-Deacetylbaccatin III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32981-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Deacetylbaccatin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Deacetylbaccatin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 12b-(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.614 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-DEACETYLBACCATIN III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K6EWW2Z45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.